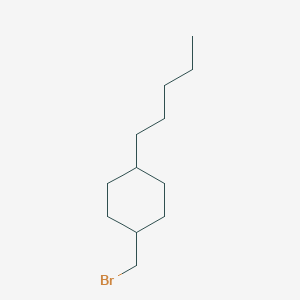

1-(Bromomethyl)-4-pentylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

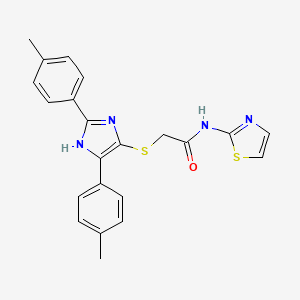

The molecular structure of “1-(Bromomethyl)-4-pentylcyclohexane” would be based on the cyclohexane ring, with the bromomethyl and pentyl groups attached at the 1 and 4 positions respectively .Chemical Reactions Analysis

The bromomethyl group in “this compound” is a reactive functional group that can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would likely be a non-polar molecule and insoluble in water. Its boiling and melting points would depend on the specifics of its molecular structure .Applications De Recherche Scientifique

Carbonium Ion Studies

- Research on stable carbonium ions, such as 1-methylcyclopentyl cation, provides foundational knowledge on the behavior of carbocations, which are central to many organic reactions including alkylation, isomerization, and polymerization processes. This research could imply the relevance of 1-(Bromomethyl)-4-pentylcyclohexane in studying reaction mechanisms involving carbocation intermediates (Olah et al., 1967).

Polymerization Studies

- The photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane highlights the use of cyclohexane derivatives in designing novel polymeric materials with specific properties, suggesting a potential application area for this compound in material science and engineering (Masuda et al., 2003).

Miscibility Studies

- Investigations into the miscibility of binary liquids, including those with cyclohexane, provide insights into solvent-solute interactions, which are critical in the formulation of pharmaceuticals, paints, and other chemical mixtures. This could suggest a role for this compound in exploring solvent effects in various applications (Murthy & Tyagi, 2002).

Cyclohexane Derivatives in Synthesis

- The catalytic reduction and cyclization studies of haloalkynes in the presence of nickel(I) compounds provide a basis for synthetic applications, where this compound could be involved in synthesizing novel organic compounds with complex structures (Ischay et al., 2006).

Bromination Reactions

- Research on the isomerization of crystalline 1,2,3-Tris(arylmethylen)cyclohexanes to Tris(arylmethyl)benzenes using gaseous hydrogen bromide illustrates the potential for this compound to be used in bromination and isomerization reactions, contributing to the synthesis of aromatic compounds with specific substitutions (Frey, 1992).

Mécanisme D'action

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This reactivity might influence the interaction of 1-(Bromomethyl)-4-pentylcyclohexane with its biological targets.

Biochemical Pathways

Brominated compounds can potentially disrupt various biochemical processes, depending on their specific targets .

Pharmacokinetics

Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The reactivity of the bromomethyl group suggests that it could potentially modify the function of its target molecules, leading to changes at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Orientations Futures

Propriétés

IUPAC Name |

1-(bromomethyl)-4-pentylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOWMHXGHNZDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)

![N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide](/img/structure/B2915451.png)

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)

![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915464.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)